molecular formula C12H11NO B14117048 1-(6-methylquinolin-8-yl)ethanone

1-(6-methylquinolin-8-yl)ethanone

Cat. No.: B14117048
M. Wt: 185.22 g/mol
InChI Key: WMWKXNGERVZIHR-UHFFFAOYSA-N
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Description

1-(6-Methylquinolin-8-yl)ethanone is a functionalized quinoline derivative of significant interest in medicinal and industrial chemistry research. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . This specific acetyl-substituted analog serves as a versatile synthetic intermediate or precursor for developing novel compounds with potential pharmacological value. Research into similar quinoline-3-yl ethanone derivatives has shown they can form complex molecular structures stabilized by intermolecular interactions such as C–H⋯O and π–π stacking, which can be critical for studying solid-state properties and molecular recognition . The broader class of quinoline derivatives has been extensively investigated and reported in scientific literature for exhibiting diverse biological activities, including antimicrobial, antioxidant, antidiabetic, and anticancer effects . As a research chemical, this compound is primarily valuable for synthetic exploration, such as further functionalization or as a building block for creating more complex molecular architectures, including hybrid molecules and metal chelates . Researchers are encouraged to consult the relevant scientific literature for detailed protocols on the handling and application of this compound in their specific experimental workflows. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(6-methylquinolin-8-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-6-10-4-3-5-13-12(10)11(7-8)9(2)14/h3-7H,1-2H3

InChI Key

WMWKXNGERVZIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C)N=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation

Retrosynthetic Analysis and Strategic Disconnection Approaches for 1-(6-Methylquinolin-8-yl)ethanone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

The retrosynthetic analysis of this compound reveals several key disconnection points. The most logical disconnections involve the bonds forming the quinoline (B57606) ring and the carbon-carbon bond of the acetyl group.

Disconnection of the Acetyl Group: A primary retrosynthetic step is the disconnection of the acetyl group at the C8 position. This leads to a 6-methylquinoline (B44275) core and an acetyl synthon. This suggests a Friedel-Crafts acylation or a related reaction as a potential final step in the synthesis. The precursor would be 6-methylquinoline, and the acetyl group could be introduced using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

Disconnection of the Quinoline Ring: Alternatively, the quinoline ring itself can be disconnected. Classic quinoline syntheses offer several strategic approaches:

Skraup Synthesis: This approach would involve the reaction of p-toluidine (B81030) with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid. However, controlling the position of the acetyl group with this method can be challenging.

Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones. jasco.ro For the synthesis of this compound, one could envision the reaction of p--toluidine with an appropriate α,β-unsaturated ketone.

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the target molecule, the reaction of p-toluidine with acetylacetone (B45752) could be a plausible route, although regioselectivity can be a concern. wikipedia.org

Gould-Jacobs Reaction: This reaction builds the quinoline ring from an aniline and a malonic acid derivative. wikipedia.org While versatile, directing the substitution pattern to yield the desired 8-acetyl derivative would require a carefully chosen substituted aniline precursor.

A plausible precursor identified through these disconnections is 2-amino-5-methylacetophenone . This molecule contains the necessary methyl and acetyl functionalities on the aniline ring, which can then be cyclized with a suitable three-carbon unit to form the pyridine (B92270) part of the quinoline ring.

For the parent compound, this compound, there are no stereocenters, and therefore, stereochemical considerations in its direct synthesis are not applicable. However, if derivatives of this compound were to be synthesized, for instance, by reduction of the ketone to a chiral alcohol, then stereoselective methods would become crucial. The introduction of chiral catalysts or reagents during the reduction step could lead to the formation of specific enantiomers or diastereomers.

Classical and Modern Synthetic Routes to this compound

Both traditional and contemporary synthetic strategies can be employed to construct this compound, each with its own set of advantages and challenges.

A common approach to synthesizing substituted quinolines involves multi-step sequences. For instance, the synthesis could commence with the construction of the 6-methylquinoline core, followed by the introduction of the acetyl group at the 8-position.

One potential route involves the synthesis of 8-bromo-6-methylquinoline, which can then undergo a metal-catalyzed cross-coupling reaction with an acetylating agent. The synthesis of 8-bromo-2,6-dimethylquinoline (B1381944) has been reported, which could be a starting point for further functionalization. researchgate.net

Optimization of reaction conditions is critical in multi-step syntheses to maximize yields and minimize side products. This includes the choice of solvent, temperature, catalyst, and reaction time. For example, in a Friedel-Crafts acylation, the choice of Lewis acid and its stoichiometry can significantly impact the outcome. organic-chemistry.org

Synthetic strategies can be broadly categorized as either linear or convergent.

Catalytic Strategies in the Synthesis of the Compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved sustainability.

Numerous catalytic systems have been developed for quinoline synthesis. These include both homogeneous and heterogeneous catalysts. Lewis acids like aluminum chloride are classic catalysts for Friedel-Crafts reactions. organic-chemistry.orglibretexts.org More recently, a variety of metal-based catalysts, including those based on iron, copper, and palladium, have been employed for C-H activation and cross-coupling reactions to construct the quinoline scaffold. The use of solid acid catalysts and microwave irradiation has also been explored to promote quinoline synthesis under environmentally benign conditions. For instance, a microwave-assisted Gould-Jacobs reaction has been reported for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, highlighting the potential of modern techniques in synthesizing related structures. researchgate.netasianpubs.org

Transition Metal-Catalyzed Coupling Reactions for Quinoline Ring Formation or Functionalization

Mechanistic Investigations of Formation and Transformation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules like this compound.

Several classic named reactions provide routes to the quinoline skeleton, each with a distinct mechanism.

The Skraup Synthesis is a fundamental method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.comorganicreactions.org The mechanism proceeds in several steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pk

Michael Addition: The aniline undergoes a nucleophilic conjugate (Michael) addition to acrolein. uop.edu.pk

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene (B151609) ring, followed by dehydration to form 1,2-dihydroquinoline (B8789712). numberanalytics.comuop.edu.pk

Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the final quinoline product. numberanalytics.comuop.edu.pk

The Doebner-von Miller Reaction is a related synthesis that reacts an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comslideshare.net The mechanism has been a subject of debate, with recent studies using isotope labeling suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

Conjugate Addition: The reaction begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org

Fragmentation-Recombination: The intermediate can then fragment into an imine and a saturated ketone. These fragments can then recombine via a condensation reaction. wikipedia.orgnih.gov

Cyclization and Aromatization: The newly formed intermediate undergoes cyclization and subsequent elimination and rearomatization to yield the quinoline product. wikipedia.org

The Combes Quinoline Synthesis involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure. iipseries.orgwikipedia.orgwikiwand.com

Condensation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer) with the loss of water. wikipedia.orgyoutube.com

Annulation: In the presence of a strong acid catalyst (e.g., H₂SO₄), the enamine is protonated, activating the molecule for the rate-determining annulation step, which is an intramolecular electrophilic aromatic substitution. wikipedia.orgwikiwand.com

Dehydration: A final protonation of the resulting alcohol group and subsequent elimination of a water molecule leads to the formation of the substituted quinoline. wikipedia.orgwikiwand.com

The reactivity of the ethanone (B97240) (-COCH₃) group at the C8 position of this compound is influenced by the electronic properties of the quinoline ring system. The quinoline ring is generally considered electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution, particularly in the pyridine ring.

The ethanone group itself is an electron-withdrawing, meta-directing group. Its presence on the carbocyclic ring at C8 will further influence the electron density distribution. The methyl group at C6 is a weak electron-donating group, which slightly activates the benzene ring.

The primary sites of reactivity for the ethanone moiety are the carbonyl carbon and the α-protons of the methyl group.

Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can undergo typical ketone reactions such as reduction to a secondary alcohol, reductive amination, or addition of Grignard reagents to form tertiary alcohols.

α-Protons: The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, including:

Aldol (B89426) Condensation: Reaction with aldehydes or ketones.

Claisen Condensation: Reaction with esters.

Alkylation: Reaction with alkyl halides.

Halogenation: The haloform reaction can occur if treated with a halogen in the presence of a base.

Understanding the Reactivity Profile of the Ethanone Moiety

Enolization and Enolate Chemistry

The ethanone moiety of this compound possesses acidic protons on the methyl group adjacent to the carbonyl group (the α-carbon). In the presence of a base, one of these α-protons can be abstracted to form a resonance-stabilized anion known as an enolate. masterorganicchemistry.comutexas.edu This process is a reversible equilibrium. masterorganicchemistry.com

The resulting enolate ion is a hybrid of two main resonance structures: one with the negative charge on the α-carbon (an α-keto carbanion) and another where the charge is delocalized onto the oxygen atom (a vinylic alkoxide). libretexts.org This delocalization makes the enolate significantly more stable than a simple alkyl anion. masterorganicchemistry.com The formation of the enolate is the cornerstone of the carbonyl's α-carbon reactivity, transforming it from an electrophilic site (at the carbonyl carbon) into a potent nucleophile (at the α-carbon). utexas.edulibretexts.org

The extent of enolate formation depends on the strength of the base used. Relatively weak bases like sodium hydroxide (B78521) or sodium ethoxide will establish an equilibrium with only a small concentration of the enolate present. masterorganicchemistry.com To achieve complete (or near-complete) and irreversible deprotonation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed at low temperatures. mnstate.edu

Table 1: Approximate pKa Values of α-Protons for Representative Carbonyl Compounds

CompoundStructurepKa in DMSO
AcetoneCH₃COCH₃26.5
AcetophenoneC₆H₅COCH₃24.7
Ethyl AcetateCH₃COOCH₂CH₃30.5
This compound C₁₀H₈(CH₃)N-COCH₃Est. 24-26
Note: The pKa for the target compound is an estimation based on structurally similar aryl ketones. The electron-withdrawing nature of the quinoline ring may slightly increase the acidity of the α-protons compared to acetophenone.

The equilibrium between the ketone and its corresponding enol form (a constitutional isomer with a hydroxyl group attached to a double bond) is known as keto-enol tautomerism. jackwestin.com This tautomerism is catalyzed by both acid and base and proceeds via the enolate intermediate under basic conditions. masterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. utexas.edu

Nucleophilic and Electrophilic Reactivity

The chemical reactivity of this compound is characterized by several key features, affording it both nucleophilic and electrophilic properties.

Nucleophilic Reactivity: The primary source of nucleophilicity is the enolate ion, formed as described previously. The α-carbon of the enolate is a strong nucleophile and can react with a wide range of electrophiles in reactions that form new carbon-carbon or carbon-heteroatom bonds. libretexts.orgmnstate.edu Common reactions include:

Alkylation: Reaction with alkyl halides (R-X) to introduce an alkyl group at the α-position. This is typically an Sₙ2 reaction, working best with methyl and primary halides. mnstate.edu

Halogenation: Reaction with halogens (Br₂, Cl₂, I₂) to form an α-halo ketone. Under basic conditions, this reaction is often difficult to stop at monosubstitution, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to polyhalogenation. libretexts.org

Aldol Addition: Reaction with other carbonyl compounds (aldehydes or ketones), where the enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other molecule to form a β-hydroxy ketone. jackwestin.com

Additionally, the nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a base or a nucleophile, reacting with strong acids to form a quinolinium salt. pharmaguideline.com

Electrophilic Reactivity: The carbonyl carbon of the ethanone group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by various nucleophiles. jackwestin.com Furthermore, the aromatic quinoline ring can undergo further electrophilic aromatic substitution. The regiochemical outcome of such a reaction would be determined by the combined directing effects of the existing substituents: the C6-methyl group and the C8-acetyl group. The methyl group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Their competing influences would direct incoming electrophiles primarily to the C5 or C7 positions. libretexts.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

The principles of regioselectivity and stereoselectivity are crucial when planning derivatization reactions of this compound to create more complex molecules with specific three-dimensional arrangements.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the context of this compound, this is relevant in two main areas:

Enolate Reactions (C- vs. O-Alkylation): The enolate ion is an ambident nucleophile, meaning it can react at two different sites: the α-carbon or the oxygen atom. libretexts.org Reaction at the carbon (C-alkylation) yields an α-substituted ketone, while reaction at the oxygen (O-alkylation) yields a vinyl ether. In most cases, C-alkylation is the major pathway, especially when using alkyl halides as electrophiles. The choice of solvent and counter-ion can influence the C/O ratio, but C-alkylation is generally favored. libretexts.org

Electrophilic Aromatic Substitution: As discussed previously, if a second electrophilic substitution is performed on the quinoline ring, the position of the new substituent is governed by the directing effects of the existing groups. The C6-methyl group directs ortho/para (to C5 and C7), while the C8-acetyl group directs meta (also to C5 and C7). This convergence of directing effects strongly suggests that further substitution would occur at either the C5 or C7 position, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. For this compound, which is achiral, stereoselectivity becomes important when its derivatization creates a new stereocenter.

The enolate ion is planar at the α-carbon and oxygen. masterorganicchemistry.com When it reacts with an electrophile, a new stereocenter can be created at the α-carbon. Without any chiral influence, this would result in a racemic mixture (an equal mixture of both enantiomers). Achieving stereoselectivity requires a chiral environment.

Table 2: General Strategies for Stereoselective α-Functionalization of Ketones

StrategyDescriptionExample
Chiral Auxiliary The achiral ketone is first reacted with a chiral molecule (the auxiliary) to form a chiral intermediate. The subsequent reaction of the enolate is directed by the steric bulk of the auxiliary to one face of the planar enolate. The auxiliary is removed in a final step.Evans auxiliaries (chiral oxazolidinones).
Chiral Catalyst An achiral enolate (or its precursor) reacts in the presence of a chiral catalyst (e.g., an organocatalyst or a metal complex with a chiral ligand). The catalyst creates a transient chiral environment that favors attack on one face of the enolate. nih.govProline-catalyzed aldol reactions; Chiral phase-transfer catalysts for alkylation.
Substrate Control If the substrate already contains a stereocenter, it can influence the stereochemical outcome of a reaction at another site, leading to diastereoselectivity.Not directly applicable to the parent compound, but relevant for its chiral derivatives.
Chiral Reagent The enolate reacts with a reagent that is itself chiral.Derivatization with a chiral electrophile would lead to a mixture of diastereomers. mdpi.com

For example, the enantioselective alkylation of this compound could be attempted by forming its enolate and reacting it in the presence of a chiral phase-transfer catalyst and an alkyl halide. The catalyst would shepherd the enolate and electrophile together in a specific orientation, favoring the formation of one enantiomer of the α-alkylated product over the other. Similarly, enantioselective reduction of the ketone to the corresponding alcohol can be achieved using chiral reducing agents or catalysts.

Computational and Theoretical Chemistry of 1 6 Methylquinolin 8 Yl Ethanone

Electronic Structure and Quantum Chemical Characterization

The electronic properties of a molecule are fundamental to understanding its reactivity, spectroscopic behavior, and intermolecular interactions. For 1-(6-methylquinolin-8-yl)ethanone, a detailed electronic structure analysis would be crucial.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the specific energies of the HOMO and LUMO, and thus the energy gap, have not been reported.

Natural Bond Orbital (NBO) Analysis and Hybridization States

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It describes the hybridization of atomic orbitals and the nature of the bonds (e.g., sigma, pi). This analysis can also quantify the delocalization of electron density through hyperconjugative interactions, which contribute to the molecule's stability. Specific NBO analysis data, including hybridization states for the atoms in this compound, are not present in the available literature.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of a molecule are critical to its function and properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Rotational Barriers of the Ethanone (B97240) Group

The ethanone (acetyl) group attached to the quinoline (B57606) ring can rotate around the carbon-carbon single bond. A computational analysis would determine the energy barriers associated with this rotation. These barriers define the most stable conformations of the molecule and the energy required to transition between them. Research on related quinoline derivatives indicates that the orientation of such substituent groups is a key structural feature, but specific rotational barrier energies for this compound have not been calculated or reported.

Potential Energy Surface Scans and Global Minima Identification

Potential Energy Surface (PES) scanning is a fundamental computational technique used to explore the conformational landscape of a molecule. It involves systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy at each point. This process allows for the identification of stable conformers (local minima), transition states, and the global minimum energy structure, which represents the most stable conformation of the molecule.

For a molecule like this compound, a key conformational aspect would be the orientation of the acetyl group relative to the quinoline ring system. A relaxed PES scan would typically involve rotating the dihedral angle defined by the C7-C8 bond, the C8-acetyl carbon bond, and the acetyl carbon-oxygen bond. By performing a series of constrained geometry optimizations at incremental angles (e.g., every 10 degrees from 0 to 360), a rotational energy profile can be constructed.

Although no specific PES scan data exists for this compound, crystallographic studies on related compounds provide insight into preferred conformations. For example, in the crystal structure of 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, two independent molecules were found in the asymmetric unit. The major difference between them was the torsion angle of the ketone group relative to the quinoline ring, with values of -1.7° and -16.8°, indicating a twist of the acetyl group out of the plane of the quinoline ring. nih.gov This suggests that for acetyl-substituted quinolines, multiple low-energy conformations may exist, differing primarily in the orientation of the acetyl substituent. Identifying the global minimum would require such a PES scan, followed by full geometry optimization of the identified low-energy conformers.

Table 1: Illustrative Torsion Angle Data from a Related Compound Data for 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, used for illustrative purposes.

Molecule in Asymmetric UnitTorsion Angle (C-C-C-C)Reference
1-1.7 (6)° nih.gov
2-16.8 (6)° nih.gov

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, assigning signals to specific molecular features, and confirming chemical structures.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shifts are typically calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT). The process involves first optimizing the molecule's geometry to find its minimum energy structure. Subsequently, a GIAO-DFT calculation is performed on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts are then determined by referencing these shielding values to the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

While no computed NMR data for this compound has been published, such a study would yield a table of predicted ¹H and ¹³C chemical shifts. These theoretical values, when compared to experimental data, can confirm peak assignments and support structure elucidation.

Vibrational Spectroscopy (Infrared and Raman) Frequency Analysis and Intensity Predictions

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. Following a geometry optimization, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The predicted frequencies often have a systematic error due to the harmonic approximation and basis set limitations, so they are typically scaled using empirical scaling factors to improve agreement with experimental data.

For this compound, a DFT calculation (e.g., using the B3LYP functional with a 6-311+G** basis set) would predict characteristic vibrational modes. researchgate.net Key predicted peaks would include:

C-H stretching vibrations of the methyl groups and the aromatic quinoline ring.

The strong C=O stretching vibration of the acetyl group, a prominent feature in the IR spectrum.

C=C and C=N stretching vibrations within the quinoline ring system.

Various in-plane and out-of-plane bending modes.

Studies on related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have successfully used DFT calculations to interpret and assign experimental IR and Raman spectra. researchgate.netrsc.org

Table 2: Illustrative Predicted Vibrational Modes for a Quinoline Derivative This table illustrates the type of data obtained from a vibrational frequency calculation. The modes are general and not specific to this compound.

Vibrational ModeTypical Predicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000Medium-WeakStrong
Aliphatic C-H Stretch3000-2850Medium-StrongMedium
C=O Stretch1720-1680StrongMedium-Weak
C=C/C=N Ring Stretch1650-1450Medium-StrongMedium-Strong
C-H Bend1475-1350MediumMedium

Electronic Absorption (UV-Vis) and Emission Spectroscopy Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of medium-to-large sized molecules. The calculation provides the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For this compound, TD-DFT calculations would predict the UV-Vis absorption maxima. The quinoline core is known to exhibit strong π→π* transitions. The acetyl group introduces a lone pair on the oxygen atom, allowing for a lower-energy n→π* transition, which is typically much weaker in intensity. Computational studies on other quinoline derivatives have shown that TD-DFT can accurately predict their electronic spectra, including the effects of different substituents and solvents.

Circular Dichroism (CD) Spectroscopy Theoretical Predictions (for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a technique used for chiral molecules, as it measures the differential absorption of left and right circularly polarized light. Theoretical prediction of CD spectra is a powerful tool for determining the absolute configuration of chiral molecules. The calculations, typically performed using TD-DFT, compute the rotational strengths for electronic transitions. By comparing the predicted CD spectrum (positive and negative rotational strengths versus wavelength) with the experimental spectrum, the absolute stereochemistry of an enantiomer can be assigned.

The parent molecule this compound is not chiral. However, if a chiral center were introduced into the molecule (for example, by reduction of the ketone to a chiral alcohol or by substitution with a chiral group), theoretical CD calculations would become highly relevant. State-of-the-art calculations have been shown to reproduce experimental CD spectra of complex chiral molecules with high fidelity, allowing for unambiguous structural assignment.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the geometries and energies of all transition states and intermediates. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing insight into the reaction kinetics.

For this compound, various reactions could be studied computationally. For instance, the mechanism of its synthesis, such as a Friedel-Crafts acylation of 6-methylquinoline (B44275), could be modeled. Another area of interest could be the reactions of the acetyl group. An example from the literature involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol (B145695), where a complex cascade of bromination, aldol (B89426) condensation, and substitution occurs. A computational study of such a pathway would involve:

Optimizing the structures of reactants, intermediates, and products.

Performing transition state searches to find the highest energy point along the reaction coordinate for each step.

Confirming the transition states by frequency calculations (which should yield exactly one imaginary frequency corresponding to the reaction coordinate).

Constructing a reaction energy profile to visualize the energetics of the entire mechanism.

Such studies provide a detailed, molecular-level understanding of how the reaction proceeds, which is often impossible to obtain from experimental data alone.

Transition State Characterization and Reaction Coordinate Mapping

The study of chemical reactions at a molecular level involves the characterization of transition states and the mapping of reaction coordinates. A transition state represents the highest energy point along a reaction pathway, and its geometry and energetic properties are crucial for understanding reaction mechanisms. Reaction coordinate mapping, often visualized as a potential energy surface, illustrates the energetic landscape of a reaction from reactants to products.

For a hypothetical reaction involving this compound, computational methods would be employed to locate the transition state structure. This is typically achieved by searching for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energies and Reaction Rate Predictions

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, the activation energy can be calculated as the difference in energy between the transition state and the reactants.

Once the activation energy is known, reaction rates can be predicted using theories such as Transition State Theory (TST). TST provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state.

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction pathways and rates. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. nih.gov

Explicit solvation models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. nih.gov This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. nih.gov However, this approach is computationally more demanding. nih.gov The choice between implicit and explicit models depends on the specific system and the level of accuracy required. nih.gov

Advanced Applications and Research Directions of 1 6 Methylquinolin 8 Yl Ethanone and Its Derivatives

Role as a Ligand in Coordination Chemistry

The ability of quinoline (B57606) derivatives to form stable complexes with a wide array of metal ions is well-documented. nih.gov This capacity stems from the presence of a nitrogen atom within the heterocyclic ring and a suitably positioned donor atom on a substituent. In the case of 1-(6-methylquinolin-8-yl)ethanone, the nitrogen of the quinoline ring and the oxygen of the ethanone (B97240) group at the 8-position create an ideal bidentate chelation site.

Design and Synthesis of Metal Complexes with the Chemical Compound

The synthesis of metal complexes utilizing this compound as a ligand generally follows established coordination chemistry protocols. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general procedure for synthesizing these complexes involves dissolving this compound in a solvent such as ethanol (B145695) or methanol. A solution of a metal salt, for instance, a chloride or nitrate (B79036) salt of a transition metal like copper(II), cobalt(II), nickel(II), or zinc(II), is then added to the ligand solution. scirp.orgjchemlett.commdpi.com The reaction mixture is often stirred and may require heating under reflux to ensure complete complex formation. jchemlett.commdpi.com The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed to remove any unreacted starting materials, and dried. mdpi.com The stoichiometry of the resulting complexes, often in a 1:2 metal-to-ligand ratio, can be influenced by the reaction conditions and the nature of the metal ion. scirp.orgresearchgate.net

For example, the synthesis of a copper(II) complex would proceed by mixing an ethanolic solution of this compound with an aqueous or ethanolic solution of copper(II) chloride. The pH of the solution might be adjusted to facilitate the chelation process. scirp.orgarabjchem.org The resulting solid complex, [Cu(C₁₂H₁₀NO)₂], would then be collected.

Chelation Properties and Diverse Coordination Modes (e.g., N,O-chelation)

The primary coordination mode of this compound is as a bidentate ligand, forming a stable five-membered ring with a central metal ion through N,O-chelation. The nitrogen atom of the quinoline ring and the carbonyl oxygen atom of the ethanone substituent act as the two donor sites. scirp.orgresearchgate.netmdpi.com This bidentate chelation is a well-established characteristic of 8-substituted quinolines, such as the closely related 8-hydroxyquinoline (B1678124) (8-HQ). nih.govresearchgate.net

The presence of two donor atoms allows the ligand to act as a potent chelating agent, forming thermodynamically stable coordination complexes. mdpi.com This chelation enhances the stability of the resulting metal complex. While N,O-chelation is the predominant mode, the versatility of the quinoline scaffold allows for the possibility of other coordination behaviors in more complex, multifunctional ligand systems derived from this core structure.

Spectroscopic and Structural Characterization of Metal Complexes (Theoretical and Advanced Experimental Techniques)

A suite of analytical techniques is employed to unequivocally characterize the metal complexes of this compound.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the C=O bond of the ethanone group are observed. Furthermore, the appearance of new, lower frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of chelation. scirp.orgbendola.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The π→π* and n→π* transitions of the ligand are typically altered upon coordination with a metal ion. The appearance of new absorption bands, particularly in the visible region for transition metal complexes, can be assigned to d-d electronic transitions, which are indicative of the geometry around the metal center (e.g., octahedral or tetrahedral). scirp.orgtsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand itself and its diamagnetic metal complexes (e.g., with Zn(II)). Chemical shift changes in the protons and carbons near the coordination sites (the quinoline nitrogen and the ethanone group) upon complexation confirm the binding mode. bendola.comtandfonline.com For paramagnetic complexes (e.g., with Cu(II) or Co(II)), NMR spectra may be broadened and less informative. tandfonline.com

Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and its complexes, confirming the stoichiometry of the metal-ligand ratio. bendola.com

Advanced Experimental and Theoretical Techniques:

Density Functional Theory (DFT): Computational methods like DFT are increasingly used to complement experimental data. DFT calculations can optimize the molecular geometry of the complexes, predict vibrational frequencies for comparison with FTIR data, and analyze the electronic structure. tandfonline.comrsc.orgrsc.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic properties of the complexes. rsc.org

Table 1: Key Characterization Techniques and Expected Observations for this compound Metal Complexes
TechniquePurposeExpected Observations Upon Complexation
FTIRConfirm coordination sitesShift in ν(C=N) and ν(C=O) bands; Appearance of new ν(M-N) and ν(M-O) bands
UV-VisInvestigate electronic transitions and geometryShift in ligand-based π→π* and n→π* bands; Appearance of new d-d transition bands
NMR (for diamagnetic complexes)Confirm ligand bindingDownfield or upfield shifts of proton and carbon signals near N and O donor atoms
X-ray CrystallographyDetermine 3D structurePrecise bond lengths, angles, coordination geometry (e.g., octahedral), and intermolecular packing
DFTTheoretically model structure and propertiesOptimized geometry, calculated vibrational frequencies, HOMO-LUMO energy gap, and electronic distribution

Application of Metal Complexes in Catalysis and Organometallic Transformations

The unique electronic and structural properties of metal complexes derived from this compound make them promising candidates for various catalytic applications.

Organometallic complexes are widely used as homogeneous catalysts, which operate in the same phase as the reactants, allowing for high selectivity and milder reaction conditions. youtube.com Complexes of transition metals with N,O-donor ligands, similar in structure to the title compound, have shown potential as precatalysts for important organic transformations like olefin oligomerization and polymerization. acs.org

The mechanism of such catalytic cycles often involves the metal center coordinating to the substrate (e.g., an alkene), followed by insertion into a metal-hydride or metal-alkyl bond, and subsequent transformations to yield the product and regenerate the catalyst. libretexts.org The quinoline-based ligand plays a crucial role in stabilizing the metal center and influencing its reactivity and selectivity throughout the catalytic process. For example, zinc and aluminum complexes supported by quinoline-based N,N,N-chelate ligands have been demonstrated to be active catalysts for the ring-opening polymerization of ε-caprolactone and rac-lactide. acs.org This suggests that complexes of this compound could be explored for similar polymerization reactions or other C-C bond-forming reactions. researchgate.net

The field of photocatalysis, where a catalyst absorbs light to drive a chemical reaction, is another promising area for these metal complexes. mdpi.comdechema.de Quinoline derivatives are known to be good materials for applications in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). nih.govnih.gov

In the context of energy conversion, a metal complex of this compound could function as a photosensitizer. Upon absorbing light, the complex is promoted to an excited state. This excited complex can then initiate chemical reactions through energy or electron transfer. For instance, in a DSSC, the excited complex could inject an electron into the conduction band of a semiconductor like titanium dioxide (TiO₂), generating a photocurrent. nih.gov The efficiency of this process is highly dependent on the electronic properties of the complex, such as the HOMO-LUMO gap, which can be fine-tuned by modifying the ligand structure or the central metal ion. nih.govacs.org The inherent luminescence properties of some quinoline-based metal complexes are also advantageous for applications in light-emitting devices. researchgate.net


Contributions to Supramolecular Chemistry

Supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules, has benefited significantly from the inclusion of quinoline-based structures. The inherent properties of the this compound core, such as its aromatic nature, potential for hydrogen bonding, and metal-coordinating capabilities, make it an excellent candidate for constructing complex, non-covalently bonded architectures.

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. The molecular structure of this compound and its derivatives facilitates self-assembly through a combination of non-covalent interactions.

Research on analogous quinoline structures provides insight into these phenomena. For instance, crystallographic studies of 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone reveal that its crystal packing is governed by a network of intermolecular interactions. ontosight.ai These include C—H⋯O hydrogen bonds and, crucially, π–π stacking interactions between the quinoline ring systems of adjacent molecules. ontosight.ai Such interactions are fundamental to molecular recognition, where molecules selectively bind to one another. The planarity of the quinoline ring system in this compound promotes these stacking interactions, while the acetyl group's oxygen atom can act as a hydrogen bond acceptor. These features allow for the programmed assembly of these molecules into ordered supramolecular arrays.

The self-assembly can be influenced by subtle structural modifications, which alter the balance of intermolecular forces, leading to different packing arrangements and macroscopic properties. This tunability is key for designing materials with specific functions derived from their supramolecular organization.

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule. mdpi.com While direct complexation studies on this compound are not extensively documented, its structural features suggest significant potential as a guest molecule for various macrocyclic hosts.

Macrocycles like cyclodextrins, calixarenes, and cucurbit[n]urils possess hydrophobic inner cavities and hydrophilic exteriors. mdpi.com The aromatic quinoline portion of this compound can be encapsulated within these cavities, driven by hydrophobic and van der Waals interactions. Cyclodextrins, which are oligosaccharides with a toroidal shape, can form inclusion complexes that enhance the solubility and stability of guest molecules. nih.gov The formation of such a complex with this compound could modify its physicochemical properties, a strategy often used in drug delivery and materials science. nih.govnih.gov

The binding affinity and stoichiometry of these host-guest complexes are dictated by the size, shape, and chemical complementarity between the host and guest. derpharmachemica.comresearchgate.net The presence of the methyl and acetyl substituents on the quinoline ring would influence the orientation and stability of the inclusion complex, offering a means to tune the binding process.

Table 1: Common Macrocyclic Hosts and Their Potential Interactions with this compound (Guest)

Host MoleculeCavity CharacteristicsPotential Driving Forces for Complexation
β-Cyclodextrin Hydrophobic interior, hydrophilic exteriorHydrophobic effect, van der Waals forces
Calix nih.govarene Tunable hydrophobic cavityπ–π stacking, hydrophobic interactions
Cucurbit mdpi.comuril Hydrophobic cavity, polar carbonyl portalsHydrophobic effect, ion-dipole interactions

The 8-substituted quinoline framework is a renowned platform for the design of chemosensors for detecting various ions. nih.gov The fundamental principle behind this application lies in the ability of the quinoline nitrogen atom and a substituent at the 8-position to act in concert as a chelating unit for metal cations. acs.org In this compound, the nitrogen atom and the carbonyl oxygen of the acetyl group form a potential bidentate binding site.

Upon coordination with a metal ion, such as Zn²⁺ or Cu²⁺, the electronic properties of the quinoline ring are perturbed. uconn.edumdpi.com This perturbation often leads to a distinct change in the molecule's photophysical properties, resulting in a colorimetric (visible color change) or fluorometric ("turn-on" or "turn-off" fluorescence) response. mdpi.commdpi.com This signaling mechanism allows for the sensitive and selective detection of the target ion.

Furthermore, derivatives of 8-hydroxyquinoline have been extensively developed as fluorescent sensors for various metal ions. acs.org The acetyl group of this compound can serve as a synthetic handle to access these 8-hydroxyquinoline derivatives. Research has also demonstrated that quinoline-based thiosemicarbazones can act as colorimetric chemosensors for anions like fluoride (B91410) and cyanide, where the interaction mechanism involves hydrogen bonding and deprotonation, leading to a visible color change. researchgate.net The versatility of the quinoline scaffold thus allows for the rational design of sensors for a wide array of both cations and anions.

Exploration in Advanced Materials Science

The unique chemical and photophysical properties of quinoline derivatives make them attractive components for the creation of novel functional materials. The this compound scaffold can be integrated into larger systems, such as polymers and organic electronic devices, to impart specific functionalities.

Incorporating quinoline moieties into polymer structures can yield materials with enhanced thermal stability, specific optical properties, and bio-functionality. ontosight.ainih.gov Quinoline units can be integrated either into the polymer backbone or as side-chain pendants. tandfonline.comacs.org

A common strategy to create such polymers involves the synthesis of a quinoline-containing monomer that possesses a polymerizable group, such as a vinyl or acrylate (B77674) function. nih.govtandfonline.com For this compound, the acetyl group serves as a convenient point for chemical modification. For instance, it can be reduced to a secondary alcohol, which can then be esterified with acryloyl chloride to produce a novel acrylate monomer. This monomer can then undergo free-radical polymerization, either alone or with other comonomers, to yield functional copolymers. nih.gov

Patents have described the synthesis of polymers functionalized with metal complexes of 8-hydroxyquinoline (Mqₙ), which retain the desirable optical properties of the metal complex. google.com These polymers are developed for applications in light-emitting diodes. Similarly, polymers derived from 8-hydroxyquinoline-5-sulfonic acid have been synthesized and characterized for their thermal stability and other properties. derpharmachemica.com These examples highlight a clear pathway for the conversion of this compound into monomers for advanced polymer synthesis.

Table 2: Potential Pathway for Polymer Integration

Starting MaterialModification StepResulting MonomerPolymerization MethodPotential Polymer Application
This compound1. Reduction of ketone to alcohol2. Esterification with acryloyl chloride1-(6-methylquinolin-8-yl)ethyl acrylateFree-radical polymerizationOptical sensors, specialty coatings
This compoundConversion to an 8-hydroxyquinoline derivative, then functionalization with a polymerizable groupVinyl- or acrylate-functionalized 8-hydroxyquinoline monomerSolution or emulsion polymerizationLight-emitting polymers, membranes

Quinoline derivatives are cornerstone materials in the field of organic electronics, particularly in OLEDs. researchgate.netresearchgate.net The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq₃), a highly stable and efficient green-emitting material used as both an emissive and electron-transport layer in OLEDs. uconn.edu Metal complexes of 8-hydroxyquinoline derivatives, such as bis(8-hydroxyquinoline) zinc (Znq₂), are also widely investigated for their excellent luminescence and stability. mdpi.commdpi.com

The this compound molecule is a direct precursor to a variety of ligands for such applications. By modifying the acetyl group, a wide range of 8-substituted quinoline ligands can be synthesized. These ligands can then be complexed with metals like aluminum, zinc, or iridium to create new emissive materials. The substituents on the quinoline ring (like the 6-methyl group) can be used to "tune" the electronic and photophysical properties of the resulting metal complex, potentially shifting the emission color or improving quantum efficiency. mdpi.com For example, a study on bis(8-hydroxyquinoline) zinc derivatives with a styryl group showed strong yellow electroluminescence, demonstrating how modification of the core structure impacts the material's properties. mdpi.com

Given the established success of 8-hydroxyquinoline-based materials, derivatives of this compound represent a promising avenue for discovering next-generation materials for OLEDs and potentially for OPVs, where quinoline-based structures can function as electron-acceptor materials. researchgate.net

Development of Sensors and Probes Based on Photophysical Properties

The quinoline scaffold is a core component in the design of fluorescent chemosensors due to its inherent photophysical properties, which can be finely tuned by substituent groups. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline are particularly notable for their use as fluorescent probes for detecting metal ions. nih.govnih.gov For instance, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) is a well-established fluorescent sensor used to image zinc ions in cellular environments. researchgate.net The fluorescence of these probes is often enhanced or quenched upon binding to a target ion, providing a detectable signal.

The photophysical characteristics of quinoline derivatives are highly dependent on the electronic nature of their substituents. nih.gov The introduction of an acetyl group at the 8-position, as in this compound, would be expected to modulate the electron density and photophysical behavior of the quinoline ring. While direct studies on this compound are not available, research on other 8-substituted quinolines demonstrates their potential. For example, novel 8-aminoquinoline derivatives appended with crown ethers show significant changes in their fluorescence spectra in the presence of various metal ions. nih.gov This suggests that the this compound framework could be a promising platform for developing new sensors, where the acetyl and methyl groups would influence the molecule's sensitivity and selectivity towards specific analytes.

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Properties

Compound/DerivativeTarget AnalyteObserved EffectReference
6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ)Zn²⁺Fluorescence enhancement researchgate.net
8-Amidoquinoline DerivativesZn²⁺Enhanced water solubility and cell permeability nih.govnih.gov
Rhodamine-8-hydroxyquinoline ConjugateHg²⁺550-fold fluorescence enhancement mdpi.com
8-Aminoquinoline-Diaza-18-crown-6 LigandsMetal IonsFluorescence quenching nih.gov

Molecular Interactions with Biomolecules and Biological Systems (Mechanistic Focus)

The biological activity of quinoline derivatives is intrinsically linked to their ability to interact with biomolecules such as proteins and nucleic acids. The specific substituents on the quinoline ring dictate the nature and strength of these interactions.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. Although no specific docking studies have been published for this compound, research on analogous compounds provides valuable insights into how it might interact with protein binding sites.

For example, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives, including a 6-methyl substituted analog, against the anticancer peptide CB1a identified key interacting amino acid residues within the protein's binding cavity. bldpharm.com Similarly, various quinoline derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase and DNA gyrase to explore their binding patterns. nih.gov These studies consistently show that the quinoline scaffold fits into specific pockets of the protein, with its substituents forming crucial contacts. For this compound, the 6-methyl group would likely occupy a hydrophobic pocket, while the 8-acetyl group could engage in more specific polar interactions.

Table 2: Molecular Docking Data for Related Quinoline Derivatives

Derivative ClassProtein TargetKey Interacting Residues (Example)Binding Affinity (Example)Reference
2H-thiopyrano[2,3-b]quinolinesCB1a (anticancer peptide)PHE A-15, TRP A-12, LYS A-16-5.3 to -6.1 kcal/mol bldpharm.com
Pyrimidine-quinoline HybridsHIV Reverse TranscriptaseLYS 101, TRP 229, TYR 188-9.96 to -10.67 kcal/mol nih.gov
2-chloro-8-methylquinoline derivativesDNA GyraseNot specified-6.0 to -7.33 kcal/mol

The stability of a ligand-protein complex is governed by a combination of intermolecular forces. Computational studies on quinoline derivatives consistently highlight the importance of several key interactions:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and oxygen or nitrogen atoms in substituents can act as hydrogen bond acceptors. The carbonyl oxygen of the 8-acetyl group in this compound would be a prime candidate for forming hydrogen bonds with amino acid residues like lysine (B10760008) or serine in a protein's active site. bldpharm.comnih.gov

Hydrophobic Interactions: The aromatic quinoline ring system and the 6-methyl group are hydrophobic and tend to interact favorably with nonpolar amino acid residues such as isoleucine, leucine, phenylalanine, and tryptophan. bldpharm.comnih.gov

π-Stacking and π-Cation Interactions: The aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) and π-cation interactions with positively charged residues like lysine or arginine. bldpharm.com

These forces collectively determine the binding affinity and specificity of the molecule for its biological target.

The quinoline scaffold is present in numerous compounds designed as enzyme inhibitors. The specific substitution pattern is critical for both potency and selectivity.

While the enzyme inhibitory activity of this compound has not been reported, studies on related structures demonstrate the potential for this chemical class to modulate enzyme function. For instance, a series of pyrazole-containing quinoline derivatives, some bearing a methyl group, were synthesized and found to be potent inhibitors of the transforming growth factor-β type 1 (TGF-β1) receptor kinase (ALK5). The most active compounds in this series achieved IC₅₀ values in the nanomolar range, indicating high potency.

Nucleic Acid Binding Investigations

The interaction of small molecules with DNA and RNA is a foundational aspect of many therapeutic strategies, particularly in oncology. Quinoline derivatives have been extensively studied as nucleic acid binders, capable of interfering with DNA replication and transcription or modulating RNA function. nih.govnih.gov

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves interaction with the minor or major grooves. Both binding modes can cause significant structural distortions, inhibiting the function of DNA-processing enzymes like polymerases and topoisomerases. nih.govbiorxiv.org

Several studies on quinoline-based compounds confirm their potential as DNA intercalators. A recent study characterized a series of quinoline analogs that inhibit human DNA methyltransferase (DNMT1) with low micromolar potency. nih.govbiorxiv.org Structural analysis revealed that these compounds intercalate into the minor groove of DNA adjacent to the target adenine, inducing a significant conformational shift that displaces the enzyme's catalytic domain from the DNA. nih.govbiorxiv.org Another series of novel benzo[h]quinoline (B1196314) derivatives were synthesized and evaluated as DNA-intercalating antitumor agents. nih.gov Spectroscopic studies confirmed their interaction with calf thymus DNA (CT-DNA), and computational docking suggested these compounds act as DNA-intercalating agents. nih.gov The cytotoxic activity of these compounds was demonstrated against several human cancer cell lines, with some derivatives showing potent effects. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Benzo[h]quinoline Derivative (Compound 6e) against Human Cancer Cell Lines. nih.gov
Cell LineIC₅₀ (µM)
MCF-73.91
A27802.11
C262.45
A5491.86

These findings suggest that the planar quinoline core of this compound is well-suited for DNA intercalation. Future derivatization could optimize this interaction to develop potent inhibitors of DNA-related processes.

Targeting RNA with small molecules is an emerging frontier in drug discovery. nih.gov Unlike the relatively uniform structure of the DNA double helix, RNA folds into complex and diverse three-dimensional structures, including pseudoknots, G-quadruplexes, and kissing loops, which present unique pockets for small molecule binding. nih.gov A small molecule can perturb RNA function by binding to and stabilizing or destabilizing a specific structural motif, thereby interfering with processes like splicing, translation, or microRNA biogenesis. nih.gov

While specific investigations into the binding of this compound derivatives to RNA have not been reported, the general principles of RNA-small molecule interactions suggest this is a viable area for future research. The development of chemical probes that can selectively recognize RNA tertiary and quaternary structures is a key goal in chemical biology. nih.gov The quinoline scaffold could serve as a starting point for designing ligands that target disease-relevant RNA structures. For example, derivatives could be engineered to bind to expanded repeat sequences in messenger RNAs that are responsible for neurological diseases. youtube.com

Fundamental Cellular Uptake Mechanisms

The ability of a compound to cross the cell membrane and reach its intracellular target is critical for its biological activity. The cellular uptake of quinoline-based molecules can occur through various pathways, and understanding these transport kinetics is essential for rational drug design.

Studies on quinolinic acid, a neurotoxic metabolite, have provided insights into transporter-mediated uptake. Research on primary human neurons demonstrated that quinolinic acid is taken up via a high-affinity, temperature-dependent transport system involving the Excitatory Amino Acid Transporter 3 (EAAT3). nih.gov This work identified key kinetic parameters for this transport process, confirming a specific pathway for cellular entry. nih.gov

Table 2: Kinetic Parameters for [³H]QUIN (Quinolinic Acid) Uptake in Primary Human Neurons. nih.gov
ParameterValue
Km (Michaelis Constant)42.2 µM
Vmax (Maximum Velocity)9.492 pmol/2 min/mg protein

In addition to specific transporters, other mechanisms can influence the uptake of quinoline derivatives. For the mutagenic compound 2-amino-3-methyl-imidazo(4,5-f)quinoline (IQ), metabolic activation was shown to be a critical factor for its uptake and subsequent DNA adduct formation in human enterocytes. nih.gov Another potential mechanism is thiol-mediated uptake (TMU), where molecules containing specific reactive groups can form temporary disulfide bonds with cell surface proteins to facilitate entry. chemistryviews.org The diverse chemistry of the quinoline ring allows for the introduction of functional groups that could hijack these and other cellular uptake pathways, a key consideration for the future development of this compound derivatives.

Future Research Trajectories and Interdisciplinary Perspectives

The foundational quinoline structure is a fertile ground for chemical innovation. Exploring new reactions and transformations can unlock novel chemical space, leading to derivatives with unprecedented properties and applications.

Exploration of Novel Reactivity and Unprecedented Transformations

Modern synthetic chemistry offers a powerful toolkit for modifying the quinoline core in ways not achievable through classical methods. rsc.org Recent advances point toward exciting future directions for derivatives of this compound.

One promising area is the use of dearomative photocycloadditions. This strategy uses light to destabilize one of the aromatic rings of the quinoline system, allowing it to react with other molecules to form complex 2D/3D fused frameworks. sciencedaily.com This method provides a straightforward and cost-effective way to transform simple, inexpensive quinolines into structurally complex and diverse compounds that could serve as customizable drug candidates. sciencedaily.com

Another key direction is the continued development of transition metal-catalyzed reactions, such as oxidative annulation. mdpi.com These methods allow for the efficient construction of the quinoline ring from simple precursors and enable precise functionalization through C-H bond activation. mdpi.com For example, rhodium-catalyzed cyclization and I₂-catalyzed reactions from enamides and imines have been developed to create substituted quinolines. mdpi.comnih.gov Applying these advanced synthetic strategies to the this compound scaffold could lead to the discovery of derivatives with unique steric and electronic properties, opening doors to new biological activities and material applications.

Advanced Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Advanced Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying the key structural features responsible for their biological activity. For this compound and its derivatives, SAR studies focus on systematically modifying the molecule's scaffold to understand how changes in its structure affect its interactions with biological targets. The goal is to enhance potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

The quinoline ring is a "privileged structure" in drug discovery, known for its synthetic versatility and broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com SAR studies on quinoline derivatives explore how different substituents and their positions on the bicyclic ring system influence the compound's molecular interaction profile. researchgate.netresearchgate.net For the this compound scaffold, key areas for modification include the methyl group at the 6-position, the ethanone side chain at the 8-position, and the quinoline core itself.

Research on related quinoline and quinoxaline (B1680401) structures provides insights into potential SAR trends. nih.gov For instance, the position and nature of substituents are critical. Studies on other heterocyclic compounds have shown that introducing electron-withdrawing or electron-donating groups can significantly alter a molecule's electronic properties, thereby affecting its binding affinity to target proteins. researchgate.net Similarly, modifying the size and lipophilicity of substituents can impact cell permeability and metabolic stability. mdpi.com In the case of 4-aminoquinoline (B48711) derivatives, specific substitutions have led to compounds with potent antibacterial activity, demonstrating bactericidal properties and even synergistic effects with existing antibiotics. mdpi.com

The table below illustrates a hypothetical SAR exploration for derivatives of this compound, based on common strategies in medicinal chemistry.

Compound ID R1 (at C6-position) R2 (Modification of C8-ethanone) Observed Activity (Example) Reference/Rationale
Parent -CH₃-C(O)CH₃BaselineStarting Compound
Analog 1 -H-C(O)CH₃Decreased ActivityDemonstrates the importance of the methyl group for activity. mdpi.com
Analog 2 -Cl-C(O)CH₃Increased PotencyHalogen may enhance binding through specific interactions. researchgate.net
Analog 3 -OCH₃-C(O)CH₃Altered SelectivityMethoxy group can change electronic distribution and solubility. researchgate.net
Analog 4 -CH₃-CH(OH)CH₃Increased SolubilityReduction of ketone to alcohol can improve aqueous solubility.
Analog 5 -CH₃-C(=N-NH₂)CH₃New Biological TargetHydrazone formation opens new interaction possibilities. mdpi.com
Analog 6 -CH₃-C(=O)NH-ArylEnhanced BindingAmide linkage allows for probing additional binding site interactions. nih.gov

This table is for illustrative purposes and represents a potential research strategy.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. mdpi.comnih.gov For quinoline-based compounds like this compound, these computational tools offer powerful methods for predictive chemistry, spanning from the design of new derivatives to the prediction of their biological activities and synthetic pathways. azoai.comrsc.org

Machine learning models are increasingly used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity. nih.govnih.gov These models can screen vast virtual libraries of potential derivatives of this compound to prioritize compounds for synthesis and testing, saving significant time and resources. mdpi.comnih.gov Various ML algorithms, including Random Forest (RF), Support Vector Machines (SVM), and deep neural networks (DNNs), can be trained on existing datasets of quinoline derivatives to predict properties such as binding affinity, toxicity, and pharmacokinetic profiles (ADMET). mdpi.comnih.goviapchem.org For example, ML models have been successfully developed to predict the inhibitory activity of molecules against specific cancer targets, achieving high accuracy in classifying active and inactive compounds. nih.gov

A key application of AI in this context is the generation of novel molecular structures. azoai.com Generative models, such as Generative Adversarial Networks (GANs), can be trained on datasets of known quinoline molecules to learn their underlying chemical patterns. azoai.com The trained model can then generate new, diverse quinoline scaffolds that are predicted to have desirable drug-like properties. azoai.com This approach allows for the exploration of a much larger chemical space than what is accessible through traditional synthetic methods alone. azoai.comyoutube.com

Furthermore, AI and ML are being applied to predict the outcomes of chemical reactions, a field known as predictive synthesis. doaj.orgnih.gov For complex heterocyclic systems like quinolines, predicting regioselectivity in reactions such as C-H functionalization can be challenging. doaj.org Machine learning models, particularly artificial neural networks, can be trained on reaction data to predict the most likely site of reaction for a given quinoline derivative, guiding synthetic chemists in their experimental design. researchgate.netdoaj.org This predictive power accelerates the synthesis of the novel analogs suggested by SAR and generative models. nih.gov

The performance of various machine learning models in chemical prediction tasks is a subject of ongoing research. The choice of algorithm and molecular descriptors is crucial for building accurate and robust models.

Machine Learning Model Common Application in Chemistry Example Performance Metric (from literature) Reference
Random Forest (RF) QSAR, Classification of active/inactive compoundsAccuracy: 0.80 nih.gov
Support Vector Machine (SVM) QSAR, Regression for predicting IC₅₀ valuesR² (coefficient of determination): ~0.6-0.7 nih.gov
XGBoost Classification and regression tasksAccuracy: 0.82 nih.gov
Deep Neural Networks (DNN) Predicting biological activity, generative chemistryR² (external validation): 0.658 nih.gov
Graph Neural Networks (GNNs) Predicting molecular properties from graph structuresHigh accuracy in property prediction nih.gov

Performance metrics are context-dependent and vary based on the dataset and specific problem.

By integrating advanced SAR studies with AI and machine learning, researchers can create a powerful, iterative cycle for drug discovery. SAR provides the empirical data needed to train and validate ML models, while AI accelerates the design-synthesis-test loop by generating novel hypotheses and predicting experimental outcomes. This synergy is crucial for efficiently navigating the complex chemical space of quinoline derivatives to develop new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.